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Compound of Interest

Compound Name: Lenalidomide-C6-Br

Cat. No.: B15619967 Get Quote

An In-depth Whitepaper on the Chemical Structure, Properties, and Application of a Key

Building Block for Targeted Protein Degradation

Introduction
Lenalidomide, an immunomodulatory drug (IMiD), has revolutionized the treatment of multiple

myeloma and other hematological malignancies.[1][2][3][4] Its mechanism of action, which

involves the recruitment of substrate proteins to the E3 ubiquitin ligase Cereblon (CRBN) for

subsequent proteasomal degradation, has opened new avenues in therapeutic development.[2]

[5] Lenalidomide-C6-Br is a derivative of lenalidomide designed as a crucial building block for

the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical probes. This

technical guide provides a comprehensive overview of the chemical structure, properties, and

potential applications of Lenalidomide-C6-Br for researchers, scientists, and drug

development professionals.

Chemical Structure and Physicochemical Properties
Lenalidomide-C6-Br incorporates the core lenalidomide structure, which is responsible for

binding to the E3 ligase Cereblon, and a six-carbon (C6) alkyl linker terminating in a bromine

(Br) atom. This terminal bromine serves as a reactive handle for conjugation to a ligand

targeting a protein of interest, thus enabling the creation of bifunctional molecules like

PROTACs.
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IUPAC Name: (3RS)-3-(4-(7-bromoheptanamido)-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-

2,6-dione

Synonyms: Lenalidomide-CO-C6-Br, Lenalidomide-4'-CO-C6-Br[6]

Physicochemical Data
The following table summarizes the key physicochemical properties of Lenalidomide-C6-Br.

Property Value Reference

Molecular Formula C20H24BrN3O4 [6]

Molecular Weight 450.333 g/mol [6]

CAS Number 2580970-60-9 [7]

SMILES

BrCCCCCCC(=O)NC1=C2CN(

C3CCC(=O)NC3=O)C(=O)C2=

CC=C1

[6]

Purity (HPLC) ≥ 95% [6]

Solubility

Soluble in organic solvents like

DMSO and DMF. Limited

solubility in aqueous solutions.

[8]

Appearance White to off-white solid

Storage Conditions Refrigerated [6]

Mechanism of Action: The Lenalidomide Core
The biological activity of Lenalidomide-C6-Br is conferred by its lenalidomide moiety, which

targets the E3 ubiquitin ligase Cereblon (CRBN).[2][5] Lenalidomide binds to CRBN,

modulating its substrate specificity and inducing the ubiquitination and subsequent proteasomal

degradation of specific proteins.[5]

The CRL4-CRBN E3 Ubiquitin Ligase Complex
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The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with Cereblon as the substrate

receptor, is a key player in protein homeostasis. Lenalidomide and its analogs bind to a specific

pocket in CRBN, altering its conformation and leading to the recruitment of neosubstrates.

Neosubstrate Degradation
In the context of multiple myeloma, lenalidomide binding to CRBN induces the degradation of

the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][5] These transcription

factors are essential for the survival of myeloma cells, and their degradation leads to apoptosis

and cell death.[5]
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Caption: Lenalidomide's mechanism of action.
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The Role of the C6-Br Linker in PROTAC
Development
The hexyl bromide linker is a common and versatile component in the design of PROTACs. Its

length and flexibility are critical for enabling the formation of a productive ternary complex

between the target protein, the PROTAC, and the E3 ligase.

PROTAC Concept
A PROTAC is a heterobifunctional molecule with two key components: a ligand that binds to a

target protein of interest and a ligand that recruits an E3 ubiquitin ligase (in this case, the

lenalidomide moiety for CRBN). These two components are connected by a chemical linker.

PROTAC Structure
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E3 Ligase Ligand
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Click to download full resolution via product page

Caption: General structure of a PROTAC.

Synthesis and Conjugation
The terminal bromine on the C6 linker of Lenalidomide-C6-Br allows for straightforward

nucleophilic substitution reactions. This enables the covalent attachment of a target protein

ligand, which typically contains a nucleophilic functional group such as an amine, thiol, or

alcohol.
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Experimental Protocols
The following are example protocols for the characterization and utilization of Lenalidomide-
C6-Br in a research setting. These are generalized procedures and may require optimization

for specific applications.

Synthesis of a PROTAC using Lenalidomide-C6-Br
Objective: To conjugate a target protein ligand (TPL) containing a primary amine to

Lenalidomide-C6-Br.

Materials:

Lenalidomide-C6-Br

Target Protein Ligand (TPL-NH2)

N,N-Diisopropylethylamine (DIPEA)

Dimethylformamide (DMF), anhydrous

Reverse-phase HPLC for purification

Mass spectrometer for characterization

Procedure:

Dissolve Lenalidomide-C6-Br (1 equivalent) and TPL-NH2 (1.2 equivalents) in anhydrous

DMF.

Add DIPEA (3 equivalents) to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

Upon completion, dilute the reaction mixture with water and extract with an appropriate

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced

pressure.
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Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

Confirm the identity and purity of the PROTAC by mass spectrometry and NMR.

PROTAC Synthesis Workflow
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Caption: PROTAC synthesis workflow.

In Vitro Protein Degradation Assay
Objective: To determine if the synthesized PROTAC can induce the degradation of the target

protein in a cell line.

Materials:

Synthesized PROTAC

Relevant human cell line expressing the target protein and CRBN

Cell culture medium and supplements

DMSO (vehicle control)

Lysis buffer

Protease and phosphatase inhibitors

Antibodies for the target protein and a loading control (e.g., GAPDH)

Western blotting reagents and equipment

Procedure:

Plate cells at an appropriate density and allow them to adhere overnight.

Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO

for a specified time (e.g., 24 hours).

Lyse the cells and quantify the total protein concentration.

Perform SDS-PAGE and Western blotting using antibodies against the target protein and a

loading control.
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Quantify the band intensities to determine the extent of target protein degradation.

Conclusion
Lenalidomide-C6-Br is a valuable chemical tool for the development of targeted protein

degraders. Its well-characterized lenalidomide core provides a reliable anchor to the E3 ligase

Cereblon, while the C6-Br linker offers a convenient point of attachment for target-specific

ligands. This guide has provided a foundational understanding of its chemical properties,

mechanism of action, and practical application in the synthesis and testing of novel PROTACs.

As the field of targeted protein degradation continues to expand, the utility of such pre-

functionalized E3 ligase ligands will undoubtedly grow, accelerating the discovery of new

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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